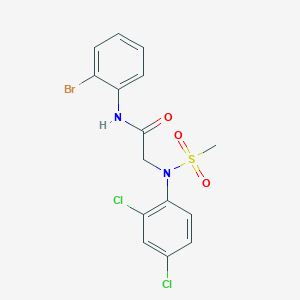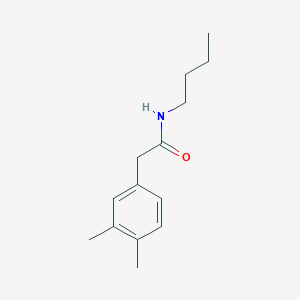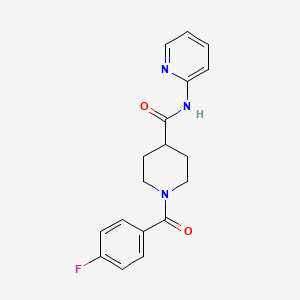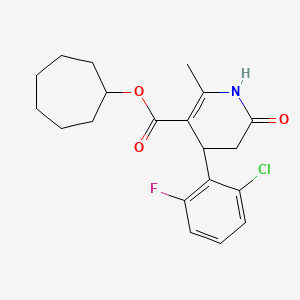
N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the NF-κB pathway. This compound binds to the cysteine residue in the active site of inhibitor of kappa B kinase (IKK), which is a key enzyme involved in the activation of the NF-κB pathway. Inhibition of IKK prevents the phosphorylation and degradation of inhibitor of kappa B (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in various cell types. Additionally, this compound has been found to inhibit the proliferation and migration of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. This compound is readily available and can be synthesized using a simple method. Additionally, this compound has been extensively studied and has well-established anti-inflammatory and anti-cancer properties. However, there are also limitations to the use of this compound in lab experiments. This compound has been found to exhibit cytotoxicity at high concentrations, and its effects on normal cells and tissues need further investigation.
Zukünftige Richtungen
There are several future directions for the study of N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the investigation of the effects of this compound on other signaling pathways involved in inflammation and cancer. Additionally, the use of this compound in combination with other anti-inflammatory and anti-cancer drugs could be explored. Further studies are also needed to investigate the potential side effects and toxicity of this compound in vivo. Finally, the development of new derivatives of N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide with improved efficacy and reduced toxicity could have significant therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been found to exhibit various therapeutic applications in scientific research. This compound has been extensively studied for its anti-inflammatory properties and has been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway. This pathway is involved in the regulation of various genes that play a role in inflammation, immune response, cell proliferation, and apoptosis. Inhibition of this pathway has been found to reduce inflammation and has potential applications in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrCl2N2O3S/c1-24(22,23)20(14-7-6-10(17)8-12(14)18)9-15(21)19-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAWQZBAUKZKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1Br)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrCl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-chloro-4-fluorophenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4852084.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4852092.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4852094.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4852102.png)


![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4852112.png)
![N-{1-[(benzylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-5-bromo-2-furamide](/img/structure/B4852115.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)amino]acrylonitrile](/img/structure/B4852120.png)
![isopropyl 2-{[2-cyano-3-(3-isobutoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852125.png)

![8,10-dimethyl-2-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4852152.png)
![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4852155.png)